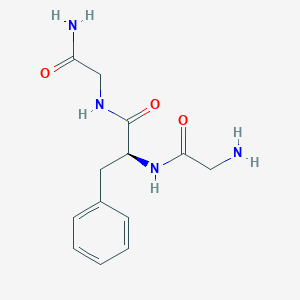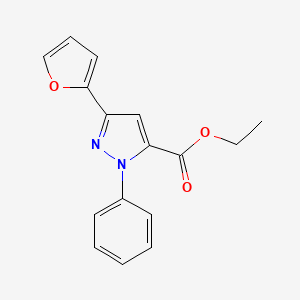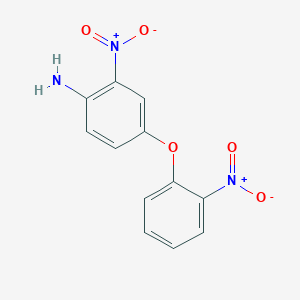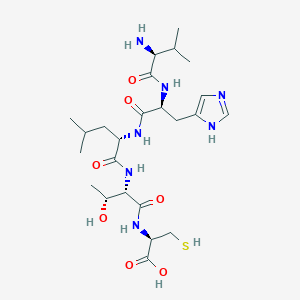
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine: is a chemical compound that features two nitrobenzene sulfonyl groups attached to a glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine typically involves the reaction of glycine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Glycine+2×2-nitrobenzenesulfonyl chloride→this compound+2×HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N,N-Bis(2-aminobenzene-1-sulfonyl)glycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparaison Avec Des Composés Similaires
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- N,N-Bis(4-nitrobenzene-1-sulfonyl)glycine
Comparison: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is unique due to the presence of two nitrobenzene sulfonyl groups attached to a glycine molecule. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the position of the nitro group (ortho vs. para) can significantly influence the compound’s reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
388606-74-4 |
|---|---|
Formule moléculaire |
C14H11N3O10S2 |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
2-[bis[(2-nitrophenyl)sulfonyl]amino]acetic acid |
InChI |
InChI=1S/C14H11N3O10S2/c18-14(19)9-15(28(24,25)12-7-3-1-5-10(12)16(20)21)29(26,27)13-8-4-2-6-11(13)17(22)23/h1-8H,9H2,(H,18,19) |
Clé InChI |
LKVJPFLRDJROME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



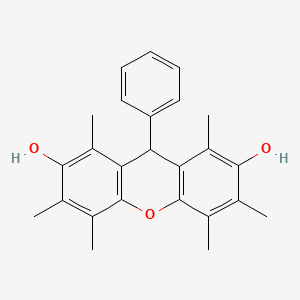
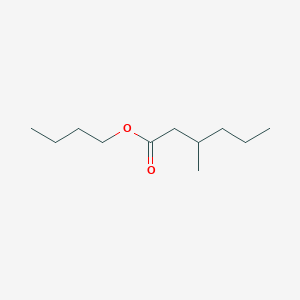

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

